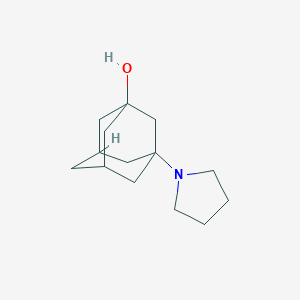![molecular formula C26H22N4O5 B14973050 4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B14973050.png)
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the dihydrophthalazinone moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
作用機序
The mechanism of action of 4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Uniqueness
4-[3-(2,3-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(4-ETHOXYPHENYL)-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C26H22N4O5 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one |
InChI |
InChI=1S/C26H22N4O5/c1-4-34-17-14-12-16(13-15-17)30-26(31)19-9-6-5-8-18(19)22(28-30)25-27-24(29-35-25)20-10-7-11-21(32-2)23(20)33-3/h5-15H,4H2,1-3H3 |
InChIキー |
DDUKAUXLTNGEHI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=C(C(=CC=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14972972.png)

![N,N-diethyl-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B14972985.png)
![Ethyl 5-(N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B14973004.png)
![1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973010.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B14973015.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B14973016.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B14973018.png)
![2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione](/img/structure/B14973024.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973030.png)
![N-(4-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B14973032.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973037.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B14973052.png)
![3-(4-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B14973063.png)
